molecular formula C26H33ClN2O9S B605484 Amlodipine besylate monohydrate CAS No. 532929-67-2

Amlodipine besylate monohydrate

Cat. No.: B605484
CAS No.: 532929-67-2
M. Wt: 585.06
InChI Key: HCCDDRGYEWJVFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amlodipine besylate monohydrate is a long-acting dihydropyridine calcium channel blocker (CCB) of high interest in cardiovascular and pharmacological research. Its primary research value lies in its specific mechanism of action, where it potently inhibits voltage-dependent L-type calcium channels in vascular smooth muscle . This inhibition reduces the transmembrane influx of calcium ions, leading to peripheral vasodilation and a subsequent decrease in vascular resistance, making it a vital tool for studying the regulation of blood pressure and vascular tone in experimental models . Beyond its core cardiovascular applications, this compound is increasingly utilized in a wider range of scientific investigations. Recent findings have revealed that amlodipine possesses antioxidant properties and an ability to modulate the production of nitric oxide (NO), a key vasodilator, offering avenues for research into oxidative stress and endothelial function . Furthermore, studies are exploring its potential role in apoptosis and its effects in models of neurodegenerative diseases and certain cancers, indicating a broadening scope of research utility . The besylate salt form is the most commonly used derivative in pharmaceutical development, and the monohydrate crystal structure is significant for studies aimed at optimizing the physicochemical properties and stability of drug formulations, as the compound is known to be photosensitive . This compound is for research use only and is strictly not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

532929-67-2

Molecular Formula

C26H33ClN2O9S

Molecular Weight

585.06

IUPAC Name

3-Ethyl 5-methyl (+/-)-2-((2-aminoethoxy)methyl)-4-(o-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylate, monobenzenesulfonate monohydrate

InChI

1S/C20H25ClN2O5.C6H6O3S.H2O/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;7-10(8,9)6-4-2-1-3-5-6;/h5-8,17,23H,4,9-11,22H2,1-3H3;1-5H,(H,7,8,9);1H2

InChI Key

HCCDDRGYEWJVFQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=C(C1c2ccccc2Cl)C(=O)OC)C)COCCN.c1ccc(cc1)S(=O)(=O)O.O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Amlodipine besylate monohydrate

Origin of Product

United States

Significance of Amlodipine Besylate Monohydrate in Pharmaceutical Chemistry

The significance of amlodipine (B1666008) besylate monohydrate in pharmaceutical chemistry is multifaceted, extending from its synthesis and impurity profiling to its solid-state properties, which are crucial for formulation development.

The synthesis of amlodipine besylate can result in various impurities that require careful monitoring and control to ensure the safety and efficacy of the final drug product. google.com Research in this area focuses on developing and validating analytical methods, such as high-performance liquid chromatography (HPLC), to identify and quantify these impurities. jddtonline.infojaper.inijpsi.org The synthesis of specific degradation impurities also serves as a critical tool for quality analysis and improving the quality standards of amlodipine besylate. google.com

A key area of research is the study of the solid-state properties of amlodipine besylate, including its various crystalline forms. Amlodipine besylate is known to exist in multiple forms, including anhydrous, monohydrate, and dihydrate forms, as well as an amorphous form. researchgate.netacs.org These different solid forms, known as polymorphs, can exhibit distinct physicochemical properties such as solubility, stability, and dissolution rate, which can impact the drug's bioavailability. researchgate.netresearchgate.net The monohydrate and dihydrate forms are particularly important, with studies indicating that the dihydrate is the most stable form in an aqueous environment. researchgate.netacs.org The transformation between these forms is a subject of intense study, as it can be influenced by processing conditions like milling and quench cooling. researchgate.net Understanding these transformations is vital for ensuring the consistency and quality of the final pharmaceutical product.

Table 1: Solid Forms of Amlodipine Besylate

Form Key Characteristics
Anhydrous Less stable, can transform to the dihydrate form in an aqueous environment. researchgate.net
Monohydrate A stable crystalline form. researchgate.net Its crystal lattice can collapse upon dehydration. acs.org
Dihydrate The most stable form in aqueous conditions. researchgate.netacs.org
Amorphous Can be produced by rapid cooling of the melt from any of the hydrate (B1144303) forms. acs.org

Overview of Dihydropyridine Calcium Channel Antagonists in Chemical Synthesis and Formulation

Amlodipine (B1666008) belongs to the dihydropyridine (B1217469) (DHP) class of calcium channel antagonists. wisdomlib.org The synthesis of DHP derivatives is a significant area of research in medicinal chemistry, with the classical Hantzsch condensation being a common method employed. who.intresearchgate.net This synthesis typically involves the reaction of an aldehyde with a β-ketoester and ammonia (B1221849) or an ammonium (B1175870) salt.

Structure-activity relationship (SAR) studies are crucial in the development of new DHP derivatives with improved pharmacological properties. nih.govnih.gov These studies explore how modifications to the chemical structure of the DHP ring and its substituents affect the compound's activity as a calcium channel antagonist. For instance, research has shown that the nature of the ester groups at the C3 and C5 positions of the dihydropyridine ring can influence the drug's activity. who.int

The formulation of dihydropyridines, including amlodipine, presents various challenges and opportunities. Due to the poor water solubility of many DHPs, research into enhancing their dissolution and bioavailability is ongoing. wjpps.com Techniques such as the preparation of different salts and the exploration of cocrystals are being investigated. nih.gov Cocrystallization, the formation of a crystalline structure composed of two or more neutral molecules, has emerged as a promising strategy to improve the physicochemical properties of APIs like amlodipine without altering their pharmacological activity. asiapharmaceutics.infobiogecko.co.nzbiogecko.co.nz

Research Landscape and Future Directions for Amlodipine Besylate Monohydrate

Racemic Amlodipine Base Synthesis Pathways

The core of amlodipine's structure is a dihydropyridine (B1217469) ring, and its synthesis has been approached through various methods, including the classical Hantzsch reaction and more contemporary strategies.

Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis, a classic method dating back to 1882, is a cornerstone for producing 1,4-dihydropyridines (1,4-DHPs) like amlodipine. nih.govresearchgate.net This one-pot condensation reaction typically involves an aldehyde (such as 2-chlorobenzaldehyde), two equivalents of a β-ketoester (like ethyl acetoacetate), and an ammonia (B1221849) source. researchgate.netgoogle.com

A common approach involves the condensation of ethyl 4-[2-(N-tritylamino)ethoxy] acetoacetate (B1235776), methyl-(E)-3-amino crotonate, and 2-chlorobenzaldehyde (B119727) in a methanolic medium at reflux temperature. google.com This method, while effective, can suffer from relatively low yields of the amlodipine precursor. google.com Another variation of the Hantzsch reaction for amlodipine synthesis involves reacting a pyrrole (B145914) derivative with methyl aminocrotonate and 2-chlorobenzaldehyde. google.com This is followed by the conversion of the pyrrole group to an amine to yield amlodipine, with reported yields around 53%. google.com

Despite its utility, the traditional Hantzsch synthesis has limitations, including the challenge of incorporating aryl groups into the β-keto ester and the necessity of a separate nitrogen source. nih.gov

Stepwise Condensation Reactions

Stepwise condensation offers an alternative to the one-pot Hantzsch synthesis. This approach involves the sequential reaction of intermediates. For instance, a process can start with the condensation of o-chlorobenzaldehyde with isopropyl 4-(2-(phthalimido)ethoxy)acetoacetate. google.com The resulting intermediate then reacts with methyl 3-aminocrotonate to form the dihydropyridine ring of amlodipine. google.com This method allows for the isolation and purification of intermediates, potentially leading to higher purity of the final product.

Another stepwise route involves the initial reaction of 2-chlorobenzaldehyde with ethyl acetoacetate to form a Knoevenagel condensation product. kchem.org This is then further reacted to build the dihydropyridine ring.

Aza-Diels–Alder Reaction Approaches

More recent and innovative approaches to amlodipine synthesis utilize the aza-Diels–Alder reaction. kchem.orgresearchgate.net This method offers a novel way to construct the substituted 1,4-dihydropyridine (B1200194) ring. kchem.org In one such approach, the reaction between an imine (formed from the Knoevenagel product of ethyl acetoacetate and 2-chlorobenzaldehyde) and a dienophile like methyl butynoate is conducted in refluxing toluene. kchem.orgresearchgate.net This reaction has shown high regioselectivity. kchem.org The resulting 1,4-dihydropyridine product is then further modified to introduce the necessary side chain at the C-2 position to complete the synthesis of amlodipine. kchem.org Microwave-assisted aza-Diels–Alder reactions have also been explored to expedite the synthesis of the 1,4-dihydropyridine skeleton. researchgate.net

Amlodipine Besylate Salt Formation Techniques

Once the racemic amlodipine base is synthesized, it is converted to the besylate (benzenesulfonate) salt. This salt form offers a unique combination of good solubility, stability, and non-hygroscopicity, making it highly suitable for pharmaceutical formulations. google.com

Direct Salt Formation from Amlodipine Base and Benzenesulfonic Acid

The most direct method for preparing amlodipine besylate involves reacting the amlodipine free base with benzenesulfonic acid. google.comthermofisher.com This reaction is typically carried out in an inert solvent. google.com The process involves dissolving benzenesulfonic acid in a suitable solvent and adding it to a slurry of the amlodipine base. google.com The resulting amlodipine besylate salt can then be isolated by filtration. google.com

Alternatively, ammonium (B1175870) benzenesulfonate (B1194179) can be used in place of benzenesulfonic acid. google.com The reaction of amlodipine base with ammonium benzenesulfonate in a suitable solvent, followed by heating, also yields the desired besylate salt. google.com It is also possible to form the salt without prior isolation of the amlodipine free base from its crude reaction mixture. google.comgoogleapis.com

Solvent Selection for Crystallization of the Besylate Salt

The choice of solvent is critical for the crystallization of amlodipine besylate and can influence the resulting crystal form (polymorph), such as anhydrous, monohydrate, or dihydrate forms. google.comresearchgate.net Industrial methylated spirit is a commonly used inert solvent for the salt formation reaction. google.com

Various organic solvents, aqueous solvents, and mixed solvent systems can be employed for crystallization. google.com These include:

Alcohols: Methanol (B129727) and isopropyl alcohol are frequently used. google.com For instance, amlodipine besylate can be dissolved in methanol and then crystallized by the addition of isopropyl alcohol. google.com

Aqueous Media: Crystallization from an aqueous medium is also a viable technique. google.com The hydrate (B1144303) and anhydrate forms can be prepared from an aqueous system, with higher temperatures generally favoring the formation of the anhydrate. google.com

Other Organic Solvents: Solvents such as ethyl acetate, carbon tetrachloride, and benzene (B151609) have also been used in polymorphism studies to prepare different crystalline forms of amlodipine besylate. wjpps.com

Mixed Solvents: A combination of organic solvents and water can be utilized. For example, a mixture of ethanol (B145695) and water has been used for crystallization. google.com The resolution of racemic amlodipine has been achieved using aqueous dimethylformamide. google.com

The selection of the crystallization solvent and conditions allows for the control of the solid-state properties of the final amlodipine besylate product. google.com

Enantioselective Synthesis and Resolution of Amlodipine

The differential pharmacological activities of amlodipine's enantiomers have driven the development of methods to obtain the pure (S)-isomer, which is primarily responsible for the therapeutic effect.

A prevalent and cost-effective method for separating enantiomers on an industrial scale is through the formation of diastereomeric salts. bhu.ac.in This technique involves reacting the racemic amlodipine with a chiral resolving agent, typically a chiral acid, to form two diastereomeric salts that exhibit different physical properties, such as solubility, allowing for their separation. bhu.ac.innih.gov

One common approach utilizes derivatives of tartaric acid. bhu.ac.inresearchgate.net For instance, optically active O,O'-di-p-toluoyl-D-tartaric acid or O,O'-di-p-toluoyl-L-tartaric acid can be used as the chiral reagent. bhu.ac.in The process involves reacting racemic amlodipine with one of these tartaric acid derivatives in a solvent mixture, such as acetonitrile (B52724) and isopropanol, to precipitate one of the diastereomeric salts, either the (R)- or (S)-amlodipine di-p-toluoyl tartrate. bhu.ac.in Subsequent treatment of the separated diastereomeric salt with a base allows for the isolation of the enantiomerically pure amlodipine. bhu.ac.in

Another method employs L-tartaric acid or D-tartaric acid in the presence of a chiral auxiliary reagent like hexadeuterium dimethyl sulphoxide (DMSO-d6). google.com In this process, the mole ratio of amlodipine to tartaric acid is approximately 1:0.25. google.com The use of co-solvents can also be beneficial, provided that a sufficient amount of DMSO is present to induce the precipitation of the DMSO solvate. google.com

A tandem resolution method has also been developed where racemic amlodipine is reacted with (R,R)-tartaric acid. nih.gov This allows for the separation of both enantiomers with high enantiomeric excess using the same resolving agent. nih.gov The process can be further enhanced by the addition of achiral reagents like urea (B33335) or thiourea, which co-crystallize with the diastereomeric salts and facilitate their fractional separation. nih.gov

Interactive Table: Chiral Resolving Agents for Amlodipine

Resolving AgentAuxiliary Reagent/SolventKey AspectReference
O,O'-Di-p-toluoyl-D-tartaric acidAcetonitrile/IsopropanolForms diastereomeric salt for precipitation. bhu.ac.in
O,O'-Di-p-toluoyl-L-tartaric acidAcetonitrile/IsopropanolForms diastereomeric salt for precipitation. bhu.ac.in
L-tartaric acid or D-tartaric acidHexadeuterium dimethyl sulphoxide (DMSO-d6)Effective separation of optical isomers. google.com
(R,R)-tartaric acidUrea or ThioureaTandem resolution to obtain both enantiomers. nih.gov

The separation of amlodipine into its enantiomers is clinically significant because the two isomers possess different pharmacological profiles. The (S)-(-)-amlodipine isomer is the pharmacologically active component, responsible for the calcium channel blocking activity. nih.gov In contrast, the (R)-(+)-amlodipine isomer has negligible calcium channel blocking effects. google.com

Studies have shown that (S)-amlodipine is approximately 1000 times more potent as a calcium channel blocker than the (R)-isomer. While the (R)-isomer does not contribute to the therapeutic antihypertensive effect, it has been suggested that it may contribute to some of the side effects associated with the racemic mixture, such as peripheral edema. nih.goviomcworld.org However, meta-analyses of clinical trials have shown mixed results regarding the incidence of adverse events between (S)-amlodipine and racemic amlodipine. nih.govresearchgate.net Some studies suggest a lower incidence of edema with (S)-amlodipine, while others find no significant difference. nih.goviomcworld.org

The evaluation of enantiomeric purity is crucial and is often performed using chiral High-Performance Liquid Chromatography (HPLC) or chiral Capillary Electrokinetic Chromatography (cEKC). bhu.ac.inmdpi.com These analytical techniques can effectively separate and quantify the individual enantiomers, ensuring the quality of the final product. bhu.ac.inmdpi.com For instance, a cEKC method using maltodextrin (B1146171) as a chiral selector has been optimized to achieve baseline resolution of the amlodipine enantiomers. mdpi.com

Novel Synthetic Approaches and Process Optimization for Amlodipine Besylate

Continuous efforts are being made to improve the synthesis of amlodipine besylate, focusing on increasing efficiency, yield, and purity for industrial-scale production.

Another common protecting group used in amlodipine synthesis is the phthaloyl group, derived from phthalic anhydride. google.compatsnap.com However, the removal of the phthaloyl group often requires harsher conditions. An improved process involves the hydrolysis of phthaloyl amlodipine using monomethylamine gas in an organic solvent to yield amlodipine free base. google.com

Several strategies have been developed to enhance the yield and purity of amlodipine besylate during industrial manufacturing. One approach focuses on controlling the reaction conditions during the cyclization step. google.com For example, by using a specific ratio of reactants, such as a three-fold amount of 3-amino methyl crotonate to 4-(2-phthalyl imino radical ethoxy) acetoacetic ester, the formation of impurities can be minimized. google.compatsnap.com Subsequent refinement of the intermediate through recrystallization, for instance, with a toluene/glacial acetic acid system, followed by conversion to the besylate salt and a final recrystallization from ethanol, can yield high-purity amlodipine besylate. google.com

The synthesis can also be improved by isolating a key solid intermediate, ethyl 3-amino-4-(2-(phthalimido)ethoxy)crotonate, which allows for the preparation of the subsequent dihydropyridine intermediate with high yield and purity, avoiding the need for chromatographic purification. epo.org

Furthermore, process optimization extends to the formulation of the final drug product. For instance, the development of film-coated bi-layer tablets containing amlodipine besylate requires careful optimization of manufacturing parameters such as mixing times and drying processes to ensure a consistent and stable product. researchgate.net Similarly, the preparation of orally disintegrating tablets involves optimizing the amounts of superdisintegrants and fillers to achieve desired properties like rapid disintegration and sufficient hardness. ijper.org

Interactive Table: Research Findings on Amlodipine Besylate Synthesis and Purity

Research FocusKey FindingReported Purity/YieldReference
Synthesis from Phthalic AnhydrideControlled process parameters shorten the technical flow and reduce cost.Yield: up to 91%, Purity: up to 99.5% patsnap.com
High-Purity SynthesisControlled reactant ratios and intermediate refining minimize impurities.Impurities E3, F3 < 0.10%, Intermediate purity > 97% google.com
Boc-Protecting Group StrategySimplifies reaction steps by combining deprotection and salt formation.High total reaction yield google.com
Hydrolysis of Phthaloyl AmlodipineUse of monomethylamine gas for deprotection.Good yield and high purity google.com

Identification and Characterization of Crystalline Forms and Hydrates

Anhydrate Form (AH)

The anhydrous form of amlodipine besylate is devoid of bound water in its crystal structure. google.com It can be obtained through crystallization from organic solvents. akjournals.com The anhydrate is characterized by its distinct physicochemical properties. For instance, it displays a melting point in the range of 197.5 to 200°C, with decomposition occurring at temperatures above 190°C. akjournals.com The known prior art anhydrate form has a melting point between 201°C and 205°C. google.com In terms of solubility in water at 37°C, the anhydrate form is more soluble than the monohydrate and dihydrate forms. acs.org However, it is considered less stable than the dihydrate form in aqueous environments, where it can transform into the dihydrate. researchgate.net

Monohydrate Form (MH)

Dihydrate Form (DH)

The dihydrate form contains approximately two molecules of water per molecule of amlodipine besylate. google.com This form is considered the most stable in aqueous conditions at 37°C. acs.org Both the anhydrate and monohydrate forms can undergo a solvent-mediated transformation to the more stable dihydrate form in water. acs.org The crystal structure of the dihydrate has been determined at both 25°C and -150°C. acs.org The crystal lattice of the dihydrate, as well as the monohydrate, collapses upon the removal of water molecules, leading to a melt from which the anhydrate can then crystallize. acs.org

Table 1: Physicochemical Properties of Amlodipine Besylate Crystalline Forms

PropertyAnhydrate (AH)Monohydrate (MH)Dihydrate (DH)
Water Content None~3.08% (1 mole H₂O)~6.16% (2 moles H₂O)
Melting Point 197.5 - 200°C akjournals.comDehydrates and melts between 70 - 100°C akjournals.comDehydrates and melts
Solubility (37°C, water) HighestIntermediateLowest
Stability in Water (37°C) Transforms to DHTransforms to DHMost Stable

Amorphous Form Characterization

Beyond its crystalline forms, amlodipine besylate can also exist in an amorphous state, which lacks a long-range ordered crystal structure. acs.orgresearchgate.net This form is of significant interest due to its potential for enhanced solubility and dissolution rates. sphinxsai.com

Preparation of Amorphous Form from Hydrates

The amorphous form of amlodipine besylate can be prepared by rapidly cooling the melt that results from the dehydration of any of its hydrate forms (monohydrate or dihydrate). acs.orgfigshare.com This process, known as quench cooling, prevents the molecules from arranging into an ordered crystalline lattice. researchgate.net The resulting amorphous material exhibits a characteristic halo pattern in X-ray powder diffraction analysis, confirming the absence of crystallinity. wjpmr.com

Amorphous Solid Dispersions

To enhance the stability of the amorphous form and prevent recrystallization, amlodipine besylate can be formulated into amorphous solid dispersions (ASDs). wjpmr.com This involves dispersing the drug in a polymer matrix. researchgate.net Polymers such as polyvinylpyrrolidone (B124986) (PVP) have been successfully used to create stable amorphous solid dispersions of amlodipine besylate. researchgate.netnih.gov These dispersions can be prepared using techniques like solvent evaporation or melt quenching. wjpmr.comhumanjournals.com Characterization using methods like DSC can confirm the amorphous nature of the drug within the polymer matrix, as the characteristic melting peak of the crystalline drug will be absent. sphinxsai.com

Crystallographic Analysis and Structural Elucidation

The crystallographic structure of amlodipine besylate monohydrate has been meticulously studied using various analytical techniques to understand its three-dimensional arrangement and solid-state behavior.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction (SC-XRD) has been instrumental in elucidating the precise molecular structure of different amlodipine besylate forms. Although detailed structural information for the monohydrate is less commonly reported than for the dihydrate, SC-XRD studies have provided foundational data for understanding the crystalline lattice. For instance, the crystal structure of the dihydrate form has been determined at both 25°C and -150°C, offering insights into the hydrogen bond networks that differ among the various solid forms. researchgate.netacs.org The ground state molecular structure of amlodipine, as calculated by quantum-chemical methods, aligns with the structure obtained from single-crystal X-ray analysis. researchgate.net These analyses reveal a boat conformation for the dihydropyridine (DHP) ring and a near-perpendicular orientation of the 2-chlorophenyl moiety due to bulky ester groups. researchgate.net

Powder X-ray Diffraction (PXRD) and Variable Temperature PXRD (VTXRPD)

Unit Cell Dimensions and Lattice Structures

The different polymorphs and hydrates of amlodipine besylate possess distinct unit cell dimensions and lattice structures. The anhydrous form of amlodipine besylate crystallizes in the orthorhombic system with the space group Pbca. researchgate.net The monohydrate and dihydrate forms have different crystalline structures from each other and from the anhydrous form. google.com The monohydrate generally contains between 0.8 to 1.2 moles of water per mole of amlodipine, which corresponds to approximately 3.0 to 3.4 weight percent of water. google.com The dihydrate contains 1.8 to 2.2 moles of water per mole of amlodipine. google.com

Table 1: Crystallographic Data for Amlodipine Besylate Forms

FormCrystal SystemSpace GroupWater Content (moles per mole of amlodipine)
AnhydrateOrthorhombicPbca0
Monohydrate--~1
Dihydrate--~2

Data compiled from available research. Specific unit cell parameters for the monohydrate are not consistently reported in the provided search results.

Polymorphic Interconversions and Phase Transformations

This compound can undergo various phase transformations, which are critical to understand for pharmaceutical manufacturing and stability.

Solvent-Mediated Transformations (SMT)

Solvent-mediated transformations are a significant phenomenon for amlodipine besylate polymorphs. In aqueous environments, both the anhydrous and monohydrate forms can transform into the more stable dihydrate form. researchgate.netnih.gov This transformation is driven by the lower solubility and higher thermodynamic stability of the dihydrate under these conditions. researchgate.net Studies combining UV imaging and Raman spectroscopy have confirmed that upon contact with dissolution media, amorphous amlodipine besylate can recrystallize into the monohydrate form. nih.govresearchgate.net The kinetics of these transformations can be influenced by factors such as shear forces during processes like wet granulation, which can accelerate the conversion to the dihydrate. nih.gov The transformation kinetics are often limited by the nucleation and growth of the new phase. nih.gov

Dehydration-Induced Melt and Recrystallization

Transformations During Pharmaceutical Processing (e.g., Wet Granulation)

The solid form of amlodipine besylate is susceptible to transformations during pharmaceutical processing, particularly during wet granulation, a common technique used to prepare granules for tablet compression. Research has shown that various solid forms of amlodipine besylate, including the anhydrate (AH), monohydrate (MH), and amorphous forms, can transform into the dihydrate (DH) form during this process. nih.gov

These transformations are significant as the presence of different solid forms can impact the final product's properties. The transformation kinetics are understood to be limited by the nucleation and growth of the new crystalline phase. nih.gov

Factors Influencing Solid Form Stability

The stability of the different solid forms of amlodipine besylate, including the monohydrate, is influenced by a range of environmental and processing factors. Understanding these factors is essential for controlling the solid form of the drug substance and ensuring the quality and consistency of the final pharmaceutical product.

Temperature and Humidity Effects

Temperature and relative humidity are critical factors that can induce phase transformations in amlodipine besylate solids. The various forms—anhydrate, monohydrate, and dihydrate—exhibit different stabilities under varying temperature and humidity conditions. researchgate.net Generally, the dihydrate form is considered the most stable, particularly in aqueous environments. researchgate.netacs.org

The crystal lattices of both the stable monohydrate and the dihydrate can collapse upon the removal of water molecules, a process that can be induced by heat. acs.org This dehydration leads to the formation of a melt, from which the anhydrate form subsequently crystallizes. acs.orgfigshare.com Conversely, the amorphous form can be produced by the rapid cooling of this dehydration-induced melt. acs.orgfigshare.com

Stability studies have provided specific insights into the effects of temperature. For instance, amlodipine besylate suspensions were found to be stable for up to 90 days when refrigerated at 5°C. nih.gov At room temperature (25°C), the stability was reduced, with suspensions remaining stable for 45 to 60 days. nih.gov At elevated conditions of 40°C and 75% relative humidity, optimized tablet formulations were found to be stable for one month, showing no significant changes in physical or chemical parameters. scholarsresearchlibrary.com However, other studies indicate that amlodipine besylate is sensitive to heat and its stability decreases as temperature rises. arcjournals.org A gradual increase in storage temperature from 2°C to 35°C showed stability, but further increases led to a progressive decrease in the assay value, with significant degradation occurring above 50°C. tsijournals.com

Solvent Influence on Crystallization and Transformation

In aqueous conditions at 37°C, both the anhydrate and monohydrate forms of amlodipine besylate undergo solvent-mediated transformation to the more stable dihydrate form. acs.orgfigshare.com The kinetic solubility of the different forms in water at this temperature follows the order: anhydrate > monohydrate > dihydrate. acs.orgfigshare.com Van't Hoff analysis further clarifies the temperature-dependent stability, indicating that the anhydrate is the stable phase above 71°C, while the dihydrate is the stable phase below this temperature. acs.orgfigshare.com

The influence of solvents extends to the manufacturing process. The rate of solvent-mediated polymorphic transformation can be affected by the degree of agitation and temperature, which influence the crystallization kinetics of the more stable polymorph. researchgate.net Studies have also explored the use of various solvents, such as ethanol, in the preparation of solid dispersions to alter the drug's crystalline state. acs.orgnih.gov

Hydrogen Bonding Networks and Crystal Packing Analysis

The crystal structures of the different solid forms of amlodipine besylate are defined by their distinct hydrogen bonding networks and crystal packing arrangements. Spectroscopic and X-ray diffraction analyses have revealed that differences in the hydrogen bond networks are a key distinguishing feature among the anhydrate, monohydrate, and dihydrate forms. acs.orgfigshare.com

A characteristic feature in the crystal packing of all three forms is the formation of a dimer through N-H···O=C hydrogen-bonding interactions. researchgate.net In the hydrated forms (monohydrate and dihydrate), the water molecules play a crucial role in the crystal packing. researchgate.net They participate in the formation of "extremely short" N-H···O and O-H···N hydrogen bonds, which are further supported by weaker interactions such as O-H···F-C and C-H···O. researchgate.net

Replacing the intramolecular hydrogen bonding within the drug crystal with intermolecular hydrogen bonds between the drug and a polymer, such as polyvinylpyrrolidone (PVP), can reduce the crystal packing efficiency. acs.orgnih.gov This alteration from a crystalline to an amorphous state has been confirmed by X-ray diffraction (XRD) and is associated with an increased dissolution rate of the drug. acs.orgnih.gov The amlodipine molecule itself has 3 hydrogen bond donors and 10 hydrogen bond acceptors, contributing to its ability to form these extensive networks. nih.gov

Pharmaceutical Formulation Science and Technology of Amlodipine Besylate Monohydrate

Preformulation Studies and Excipient Selection

Preformulation studies are the foundational phase in the development of dosage forms, providing critical insights into the physicochemical properties of the active pharmaceutical ingredient (API) and its interactions with various excipients. For amlodipine (B1666008) besylate monohydrate, these studies are essential to ensure the development of a stable, effective, and manufacturable solid oral dosage form.

Compatibility Assessment with Various Pharmaceutical Excipients

High-performance liquid chromatography (HPLC) is a key analytical technique used to assess the stability of amlodipine besylate in the presence of excipients. nih.govtandfonline.comresearchgate.net Initial screenings often involve creating binary mixtures of the drug and a single excipient, typically in a 1:1 ratio, and exposing them to accelerated stability conditions, such as elevated temperature (e.g., 65°C) and humidity (e.g., 40°C/75% RH). nih.govtandfonline.comresearchgate.netsemanticscholar.org

A significant finding from these compatibility studies is the potential for interaction between amlodipine besylate, which contains a primary amine group, and reducing sugars like lactose. nih.govtandfonline.comresearchgate.net This interaction, known as the Maillard reaction, is more pronounced in the presence of a lubricant such as magnesium stearate (B1226849) and moisture. nih.govtandfonline.comresearchgate.net The primary degradation product identified through HPLC-mass spectrometry is amlodipine besylate glycosyl. nih.govtandfonline.comresearchgate.netsemanticscholar.org Consequently, to ensure the safety, quality, and efficacy of the final product, lactose-free formulations are often recommended. nih.govtandfonline.comresearchgate.net

Conversely, studies have shown that amlodipine besylate is compatible with a range of other excipients. Physical mixtures of amlodipine with diluents like microcrystalline cellulose (B213188) (MCC), superdisintegrants such as sodium starch glycolate (B3277807) and crospovidone, and wetting agents like sodium lauryl sulfate (B86663) have been found to be compatible, as confirmed by techniques like FTIR spectroscopy. researchgate.netsemanticscholar.org

Table 1: Compatibility of Amlodipine Besylate with Common Pharmaceutical Excipients
ExcipientCompatibility StatusNotesReferences
LactoseIncompatible (under certain conditions)Can undergo Maillard reaction in the presence of magnesium stearate and water, leading to the formation of amlodipine besylate glycosyl. nih.govtandfonline.comresearchgate.net
Microcrystalline Cellulose (MCC)CompatibleWidely used as a diluent and binder. researchgate.net
Sodium Starch GlycolateCompatibleCommonly used as a superdisintegrant. researchgate.netsemanticscholar.org
CrospovidoneCompatibleUsed as a superdisintegrant. researchgate.netsemanticscholar.org
Magnesium StearatePotentially InteractiveActs as a catalyst in the Maillard reaction between amlodipine and lactose. nih.govtandfonline.comresearchgate.net
Sodium Lauryl SulfateCompatibleUsed as a wetting agent. researchgate.net

Role of Superdisintegrants, Binders, and Diluents

The selection of appropriate excipients is crucial for developing a robust solid oral dosage form of amlodipine besylate monohydrate with desired performance characteristics. Superdisintegrants, binders, and diluents play pivotal roles in the formulation.

Superdisintegrants are included in tablet formulations to facilitate their rapid breakup into smaller particles upon contact with water, which is essential for drug dissolution and absorption. semanticscholar.org For amlodipine besylate, particularly in orally disintegrating tablets (ODTs), superdisintegrants are key to achieving fast disintegration times. iajpr.com Commonly used superdisintegrants in amlodipine besylate formulations include sodium starch glycolate, croscarmellose sodium, and crospovidone. iajpr.comasiapharmaceutics.info Studies have shown that using a combination of superdisintegrants can be more effective than using a single one, potentially reducing disintegration and dissolution times. iajpr.comnih.govjapsonline.com For instance, a combination of croscarmellose sodium and sodium starch glycolate demonstrated improved release rates and reduced disintegration time. iajpr.com The concentration of the superdisintegrant is a critical factor, with higher concentrations generally leading to faster disintegration. thesciencein.org

Binders are used to impart mechanical strength to the tablet, ensuring that it remains intact after compression and can withstand the rigors of handling and transportation. ijpsjournal.com Microcrystalline cellulose is a versatile excipient that functions as both a binder and a diluent, enhancing tablet cohesion and hardness. ijpsjournal.com In wet granulation processes, a binder solution, such as starch slurry or polyvinylpyrrolidone (B124986) (PVP K30) in an appropriate solvent, is used to agglomerate the powder particles. google.com

Diluents , or fillers, are added to increase the bulk of the tablet to a practical size for compression and handling. ijpsjournal.com The choice of diluent can significantly impact the properties of the final tablet. Microcrystalline cellulose is a widely used diluent in direct compression formulations of amlodipine besylate. iajpr.com Other diluents used include mannitol, which also provides a sweet taste and cooling sensation beneficial for ODTs, and dibasic calcium phosphate. iajpr.comthesciencein.org

Table 2: Key Excipients in Amlodipine Besylate Formulations and Their Functions
Excipient CategoryExample(s)Primary Function(s)References
SuperdisintegrantsSodium Starch Glycolate, Croscarmellose Sodium, CrospovidoneFacilitate rapid tablet disintegration and drug dissolution. iajpr.comasiapharmaceutics.infojapsonline.com
BindersMicrocrystalline Cellulose, Starch, Polyvinylpyrrolidone (PVP K30)Provide tablet cohesion and mechanical strength. ijpsjournal.comgoogle.com
Diluents / FillersMicrocrystalline Cellulose, Mannitol, Dibasic Calcium Phosphate, LactoseIncrease tablet bulk and improve powder flow and compression properties. iajpr.comthesciencein.orgijpsjournal.com

Development of Solid Oral Dosage Forms

The development of solid oral dosage forms, such as tablets, is the most common approach for the administration of this compound. The manufacturing technology chosen depends on the physicochemical properties of the drug and excipients, as well as the desired characteristics of the final product.

Tablet Manufacturing Technologies

Two primary technologies are employed for the manufacture of amlodipine besylate tablets: direct compression and wet granulation. The choice between these methods is influenced by factors such as the flowability and compressibility of the powder blend.

Direct Compression Methods

Direct compression is a streamlined and cost-effective tablet manufacturing process that involves blending the API with excipients and compressing the mixture directly into tablets. iajpr.com This method avoids the use of heat and moisture, which is advantageous for sensitive drugs. It is the simplest and most economical technique due to fewer processing steps compared to wet granulation. iajpr.comresearchgate.net

This technique is particularly well-suited for formulating orally disintegrating tablets (ODTs) of amlodipine besylate, as the porous nature of the directly compressed blend can lead to faster disintegration. iajpr.com The process typically involves:

Sieving the amlodipine besylate and excipients (such as diluents, superdisintegrants, and binders) to ensure particle size uniformity.

Mixing the drug and excipients in a blender (e.g., a poly bag or a dedicated mixer) to achieve a homogenous blend.

Adding a lubricant, such as magnesium stearate, in a final blending step to reduce friction during tablet ejection.

Compressing the final powder blend into tablets using a rotary tablet press. iajpr.com

Formulations for direct compression often utilize directly compressible excipients like microcrystalline cellulose and dibasic calcium phosphate. The success of this method relies heavily on the good flow and compressibility characteristics of the powder mixture.

Wet Granulation

Wet granulation is a widely used technique that involves the agglomeration of powder particles using a liquid binder to form granules. google.com This process is often employed when the API or the powder blend has poor flowability or compressibility. nih.gov Granulation can improve powder flow, enhance compressibility, and prevent segregation of the components. google.com

The wet granulation process for amlodipine besylate tablets generally includes the following steps:

Mixing the amlodipine besylate with intra-granular excipients, such as diluents (e.g., microcrystalline cellulose, starch) and disintegrants. google.comnih.gov

Preparing a binder solution (e.g., 5% starch slurry or an aqueous solution of PVP K-30). google.comnih.gov

Adding the binder solution to the powder mixture to form a damp mass. google.comnih.gov

Screening the wet mass through a sieve to produce granules. google.com

Drying the wet granules in an oven or a fluid bed dryer to achieve the desired moisture content. google.comnih.gov

Sizing the dried granules by passing them through another sieve. google.com

Blending the granules with extra-granular excipients, including lubricants (e.g., magnesium stearate) and glidants (e.g., talc). nih.govchalcogen.ro

Compressing the final granule mixture into tablets. nih.gov

This method has been successfully used to prepare tablets containing amlodipine besylate in combination with other drugs, ensuring good content uniformity and tablet properties. nih.govchalcogen.ro

Multi-layer and Bi-layer Tablet Systems

Multi-layer and bi-layer tablet systems offer a sophisticated approach to delivering amlodipine besylate, often in combination with other active pharmaceutical ingredients to manage complex medical conditions like hypertension. These systems are advantageous for co-administering incompatible drugs or for achieving different release profiles from a single dosage form. Research has focused on developing bi-layer tablets that combine an immediate-release (IR) layer of amlodipine besylate with a sustained-release (SR) layer of another drug, such as metoprolol (B1676517) succinate. nih.govwisdomlib.orgmdpi.com

In one such formulation, the immediate-release layer was prepared by directly compressing amlodipine besylate with excipients like microcrystalline cellulose and sodium starch glycolate. wisdomlib.org The sustained-release layer, containing metoprolol succinate, utilized polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) to control drug release. nih.govwisdomlib.org Studies have shown that these bi-layer tablets can achieve a rapid release of amlodipine, with approximately 98% of the drug released within 30 minutes, while providing a sustained release of the accompanying drug over 20 hours. nih.gov Stability studies have indicated that bi-layer formulations can be more stable than monolayer (mixed matrix) tablets, especially when packaged in materials like aluminum strips that offer better protection. nih.gov

The development of a scalable manufacturing process for bi-layer tablets has been a key focus, ensuring consistency and quality in large batches. mdpi.com Critical process parameters, such as mixing times and compression forces, are carefully controlled to achieve desired tablet properties, including hardness and friability, which in turn affect the drug release profiles. mdpi.com For instance, the hardness of the tablet can influence water absorption and disintegration time, thereby modulating the release of the immediate-release component. mdpi.com

LayerDrugRelease ProfileKey ExcipientsPurpose
Layer 1Amlodipine BesylateImmediate ReleaseSodium Starch Glycolate, Pregelatinized StarchRapid onset of action for immediate therapeutic effect. nih.gov
Layer 2Metoprolol SuccinateSustained ReleaseHydroxypropyl Methylcellulose (HPMC K4M & K100)Prolonged therapeutic effect to maintain drug levels over an extended period. nih.gov

Fast Dissolving Tablets and Oral Films

Fast dissolving tablets (FDTs) and oral films represent a significant advancement in oral dosage form technology, offering convenience for patients who have difficulty swallowing conventional tablets. nih.gov These formulations are designed to disintegrate or dissolve rapidly in the mouth without the need for water. nih.gov For amlodipine besylate, FDTs have been developed using direct compression techniques, incorporating various superdisintegrants to achieve rapid disintegration and dissolution. rjptonline.orgresearchgate.net

Commonly used superdisintegrants in amlodipine besylate FDTs include croscarmellose sodium, crospovidone, and sodium starch glycolate. nih.govresearchgate.net Natural polymers, such as fenugreek seed mucilage and Ocimum basilicum gum, have also been successfully employed as natural superdisintegrants. nih.govbanglajol.info Research indicates that the type and concentration of the disintegrant are critical factors influencing the tablet's disintegration time and subsequent drug release. nih.gov

Oral films or orally disintegrating films (ODFs) are another innovative approach. These are thin, flexible films that dissolve quickly on the tongue or in the buccal cavity. ijarsct.co.inthepharmajournal.com They offer the precision of a solid dosage form while providing the rapid bioavailability of a liquid form. ijarsct.co.in

Solvent Casting Technique for Films

The solvent casting method is the predominant technique used for manufacturing amlodipine besylate oral thin films. ijarsct.co.inthepharmajournal.comrjptonline.org The process involves dissolving the film-forming polymer, the active pharmaceutical ingredient (amlodipine besylate), and other excipients in a suitable solvent to form a homogenous solution or dispersion. thepharmajournal.com This solution is then cast onto a flat surface or mould and dried to evaporate the solvent, leaving behind a thin film. thepharmajournal.com

Various hydrophilic polymers have been utilized as film formers, including different grades of hydroxypropyl methylcellulose (HPMC E3, HPMC E5, HPMC E6), gelatin, sodium alginate, and pullulan gum. nih.govthepharmajournal.comrjptonline.org Other essential components added to the formulation include plasticizers like polyethylene (B3416737) glycol 400 (PEG 400) to ensure film flexibility, sweeteners such as sodium saccharine to improve palatability, and disintegrants like sodium starch glycolate to facilitate rapid dissolution. ijarsct.co.inrjptonline.org The resulting films are then cut into specific sizes, each containing a precise dose of amlodipine besylate. thepharmajournal.com

Impact of Disintegrant Concentration on Disintegration Time

The concentration of the disintegrant is a critical formulation variable that directly influences the disintegration time of fast-dissolving tablets and oral films. nih.gov Numerous studies have demonstrated an inverse relationship between disintegrant concentration and disintegration time; as the concentration of the superdisintegrant increases, the disintegration time of the tablet decreases. nih.govbanglajol.info

For instance, in the formulation of amlodipine besylate FDTs, different concentrations of superdisintegrants like croscarmellose (Ac-Di-Sol), crospovidone, and sodium starch glycolate have been evaluated. One study found that tablets formulated with 6% croscarmellose exhibited the fastest disintegration time of just 11 seconds. nih.govidosi.org Another study using natural superdisintegrants, such as fenugreek seed mucilage, noted that formulations with the highest amount of the disintegrant showed the quickest disintegration due to enhanced water absorption and rapid wetting. nih.gov Similarly, when a combination of crospovidone and sodium starch glycolate was used, the formulation with a higher proportion of crospovidone (a 3:1 mixture) resulted in a shorter in-vitro dispersion time of approximately 40 seconds.

SuperdisintegrantConcentration (%)Disintegration Time (seconds)
Croscarmellose (Ac-Di-Sol)2Not Specified
Croscarmellose (Ac-Di-Sol)4Not Specified
Croscarmellose (Ac-Di-Sol)611 nih.govidosi.org
Crospovidone (Kollidon CL)2Not Specified
Crospovidone (Kollidon CL)4Not Specified
Crospovidone (Kollidon CL)6>11
Sodium Starch Glycolate2Not Specified
Sodium Starch Glycolate4Not Specified
Sodium Starch Glycolate6>11
Crospovidone & Sodium Starch Glycolate (3:1 Ratio)Not Specified~40

Mini-Tablet Development

The development of mini-tablets represents a specialized approach in oral drug delivery, offering dose flexibility and ease of administration, particularly for specific patient populations. Research has focused on creating amlodipine besylate mini-tablets with a diameter as small as 2 mm. mdpi.com These are prepared by direct compression of a powder mixture containing the active ingredient and various excipients. mdpi.com

Formulation studies for amlodipine besylate mini-tablets have explored the use of different excipients to ensure satisfactory tablet properties. For veterinary applications, particularly for felines, L-lysine has been incorporated as a flavoring agent to mask the bitter taste of the drug and improve palatability. mdpi.com The impact of such additives on drug release is a critical evaluation point; studies have shown that the inclusion of L-lysine did not negatively affect the dissolution of amlodipine besylate. mdpi.com Quality control parameters for these mini-tablets, including mass uniformity, content uniformity, diameter, thickness, and hardness, have been shown to meet satisfactory standards. mdpi.com

Advanced Drug Delivery Systems Research

Microsphere Formulations for Sustained Release

Microspheres are advanced drug delivery systems designed to provide sustained or controlled release of a drug over an extended period. For amlodipine besylate, microsphere formulations have been developed to improve its therapeutic efficacy by maintaining a steady plasma concentration, which can reduce dosing frequency and potential side effects. nih.govpharmacophorejournal.comijprajournal.com The solvent evaporation technique is a common method for preparing these microspheres, where the drug and a polymer are dissolved in a volatile solvent and then emulsified in an aqueous phase to form small, spherical particles. nih.govijprajournal.com

The properties of the microspheres, such as particle size, drug entrapment efficiency, and release rate, are heavily influenced by formulation and process variables. nih.gov Key factors include the drug-to-polymer ratio, the concentration of surfactants or emulsifiers, agitation speed, and temperature. nih.gov For example, an increase in the concentration of polymers like HPMC or chitosan (B1678972) generally leads to higher drug entrapment efficiency and an increase in microsphere size. nih.gov Conversely, increasing the drug concentration can lead to larger particles but may decrease the entrapment efficiency. nih.gov Studies have shown that amlodipine besylate can be released from these microspheres in a sustained manner for over 8 to 12 hours. nih.gov

Formulation VariableEffect on Microsphere Properties
Increase in Polymer ConcentrationHigher drug entrapment, increased particle size. nih.gov
Increase in Drug ConcentrationIncreased particle size, decreased drug entrapment. nih.gov
Increase in Emulsifier ConcentrationDecreased particle size. nih.gov
Increase in Agitation SpeedDecreased particle size. nih.gov
Increase in TemperatureDecreased particle size. nih.gov

Amorphous Solid Dispersions for Enhanced Dissolution

Amorphous solid dispersions (ASDs) represent a highly effective formulation strategy for enhancing the dissolution rate and, consequently, the potential bioavailability of poorly water-soluble drugs such as amlodipine besylate. By dispersing the crystalline drug in a polymeric carrier at a molecular level, the drug is converted into a higher-energy amorphous state, which circumvents the need to overcome the crystal lattice energy during dissolution.

Several studies have successfully demonstrated the utility of this approach for amlodipine besylate. The preparation of ASDs using the solvent evaporation method with polymers like polyethylene glycol (PEG) 4000 and PEG 6000 has been shown to significantly increase the drug's solubility humanjournals.com. The optimal drug-to-polymer ratio was found to be a key factor, with a 1:5 ratio often yielding the highest solubility enhancement humanjournals.com. Similarly, solid dispersions prepared with Poloxamer 407 and Poloxamer 188 have also exhibited a marked increase in the dissolution rate compared to the pure drug innovareacademics.in. The enhancement in dissolution is directly correlated with the concentration of the polymer, with higher polymer ratios leading to faster and more complete drug release innovareacademics.in.

The conversion of amlodipine besylate from its crystalline form to an amorphous state within the solid dispersion has been confirmed through analytical techniques such as Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) sphinxsai.cominnovareacademics.in. DSC thermograms of the solid dispersions show the absence of the characteristic melting peak of the crystalline drug, indicating its amorphous nature sphinxsai.com. This amorphization is a primary reason for the observed improvement in dissolution.

The table below presents comparative dissolution data for amlodipine besylate as a pure drug versus its solid dispersion formulations with different polymers.

Table 2: In Vitro Dissolution of Amlodipine Besylate and its Solid Dispersions

Formulation Drug:Polymer Ratio Polymer Dissolution Medium % Drug Released at 10 min % Drug Released at 90 min
Pure Amlodipine Besylate N/A N/A Phosphate Buffer pH 6.8 6.42 31.71
Solid Dispersion 1:4 Poloxamer 407 Phosphate Buffer pH 6.8 100 100
Solid Dispersion 1:5 Poloxamer 188 Phosphate Buffer pH 6.8 91.25 Not Specified
Solid Dispersion with Dextrin 1:10 Dextrin pH 1.2 86 Not Specified

This table is compiled from data in studies on amlodipine besylate solid dispersions innovareacademics.innih.gov.

Cyclodextrin (B1172386) Inclusion Complexes for Stability and Bioavailability

The formation of inclusion complexes with cyclodextrins is a well-established pharmaceutical technique to improve the solubility, stability, and bioavailability of guest drug molecules, including amlodipine besylate researchgate.netnih.gov. Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. This unique structure allows them to encapsulate nonpolar drug molecules, or parts of them, within their cavity, thereby shielding the drug from the aqueous environment and enhancing its apparent solubility.

For amlodipine besylate, inclusion complexes have been successfully prepared with β-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and methyl-β-cyclodextrin (Me-β-CD) researchgate.netnih.gov. These complexes are typically formed in a 1:1 molar ratio, where one molecule of amlodipine besylate is encapsulated within one molecule of cyclodextrin nih.gov. The formation of these inclusion complexes can be achieved through various methods, including kneading, coprecipitation, and lyophilization nih.gov.

The encapsulation of amlodipine besylate within the cyclodextrin cavity has been shown to significantly enhance its stability researchgate.netresearchgate.net. Specifically, the complexation increases the drug's resistance to photodegradation researchgate.net. From a bioavailability perspective, the enhanced solubility and dissolution rate resulting from complexation are expected to lead to improved absorption of the drug in the gastrointestinal tract researchgate.netnih.gov. Studies have shown that the solubility of amlodipine in clathrates prepared by kneading and lyophilization methods was three times greater than that of the crystalline form nih.gov.

The following table summarizes the outcomes of forming inclusion complexes of amlodipine besylate with different cyclodextrins.

Table 3: Characteristics of Amlodipine Besylate-Cyclodextrin Inclusion Complexes

Cyclodextrin Type Method of Preparation Molar Ratio (Drug:CD) Key Findings
β-Cyclodextrin (β-CD) Kneading, Co-precipitation, Freeze-drying 1:1 Increased stability and bioavailability researchgate.net
Hydroxypropyl-β-cyclodextrin (HP-β-CD) Kneading, Co-precipitation, Lyophilization 1:1 Improved drug solubility nih.gov
Methyl-β-cyclodextrin (Me-β-CD) Kneading, Co-precipitation, Lyophilization 1:1 Improved drug solubility nih.gov

Physicochemical Stability of Formulated Products

The physicochemical stability of formulated products containing this compound is a critical quality attribute that ensures the safety, efficacy, and shelf-life of the medication. Stability studies encompass the evaluation of both physical and chemical characteristics of the formulation over time under various storage conditions.

The physical stability of amlodipine besylate formulations, particularly liquid dosage forms such as suspensions, is crucial for ensuring dose uniformity and patient acceptance. Key parameters monitored during physical stability testing include appearance, color, odor, pH, and viscosity.

In a study evaluating the stability of extemporaneously compounded amlodipine besylate suspensions, formulations were stored at both refrigerated (5°C) and room temperature (25°C). At a concentration of 0.5 mg/mL, the suspension appeared relatively clear, while at 10 mg/mL, it was an opaque, light amber suspension nih.gov. Over the study period, a progressive darkening in color was observed, which was more pronounced in the samples stored at room temperature, especially at the higher concentration nih.gov. Despite this color change, no precipitation was reported, and the suspensions could be easily resuspended throughout the study cjhp-online.ca.

The pH of the suspensions remained consistent, with no significant changes observed over the test period nih.gov. However, viscosity was affected by storage temperature. Samples stored under refrigeration showed a slight decrease in viscosity, whereas those stored at room temperature exhibited a marked increase in viscosity nih.gov.

The following table provides a summary of the physical stability data for a compounded amlodipine besylate suspension.

Table 4: Physical Stability of Compounded Amlodipine Besylate Suspension (10 mg/mL)

Storage Condition Time (days) Appearance pH Viscosity Change
Room Temperature (25°C) 90 Progressive darkening Stable (avg. 5.23) Marked Increase
Refrigerated (5°C) 90 Less darkening than RT Stable (avg. 5.23) Slight Decrease

This table is based on findings from a study on the physicochemical stability of compounded amlodipine besylate suspensions nih.govnih.gov.

The chemical stability of amlodipine besylate in a formulation is paramount, as it ensures that the patient receives the correct dose and is not exposed to potentially harmful degradation products. Chemical stability is typically assessed by a stability-indicating assay method, such as High-Performance Liquid Chromatography (HPLC), which can accurately quantify the amount of the active pharmaceutical ingredient (API) and separate it from any degradants. A product is generally considered stable if it retains at least 90% of its initial drug concentration nih.gov.

Studies on compounded amlodipine besylate suspensions have shown good chemical stability under specific storage conditions. For instance, suspensions stored in plastic amber prescription bottles were found to be chemically stable for 90 days when refrigerated (5°C) and for 7 days at room temperature (25°C), maintaining over 90% of the initial drug concentration at both 0.5 mg/mL and 10.0 mg/mL concentrations nih.gov. Another study found that suspensions prepared from bulk powder were stable for up to 90 days at 5°C and 60 days at 25°C cjhp-online.ca.

For solid dosage forms, the stability of amlodipine besylate tablets has been evaluated under various stress conditions. Photostability studies on tablets packed in Alu/PVC/PVDC blisters showed that after 14 days of UV and visible light radiation, the content of amlodipine besylate decreased by 22.38% and 19.89%, respectively ceon.rs. Forced degradation studies on the bulk drug have shown that amlodipine besylate is susceptible to degradation under acidic, alkaline, and oxidative conditions jchr.org.

The following table presents the chemical stability data for compounded amlodipine besylate suspensions over time at different storage temperatures.

Table 5: Chemical Stability of Compounded Amlodipine Besylate Suspensions (% Remaining of Initial Concentration)

Time (days) 0.5 mg/mL at 5°C 10.0 mg/mL at 5°C 0.5 mg/mL at 25°C 10.0 mg/mL at 25°C
0 100.0 100.0 100.0 100.0
7 99.8 99.5 98.9 98.5
14 99.5 99.1 97.8 97.2
29 98.7 98.0 95.7 94.8
46 97.6 96.8 93.5 92.4
60 96.5 95.5 91.8 90.5
90 94.2 93.1 88.1 86.9

This table is a representation of data from a study on the physicochemical stability of compounded amlodipine besylate suspensions nih.gov.

Taste Masking Strategies for Oral Formulations (e.g., in veterinary applications)

The inherent bitterness of amlodipine besylate presents a significant challenge in the development of oral dosage forms, particularly for veterinary use where patient compliance is heavily dependent on the palatability of the medication. nih.govpharmaexcipients.comnih.govresearchgate.net Felines, in particular, are notoriously sensitive to bitter tastes, which can make the administration of essential medications like amlodipine for chronic conditions such as hypertension a difficult task for pet owners. nih.govpharmaexcipients.comnih.govresearchgate.net This has spurred research into various taste-masking strategies to improve the acceptability of amlodipine besylate formulations in companion animals.

One of the primary challenges is that human formulations of amlodipine besylate are often poorly tolerated by cats. nih.govpharmaexcipients.com The practice of crushing or splitting tablets to achieve the correct dosage for a small animal can exacerbate the bitter taste, leading to refusal of the medication. nih.gov Even when hidden in food, astute animals may eat around the medicated portion. nih.gov Consequently, the development of dedicated, palatable veterinary formulations is crucial for therapeutic success.

A significant area of research has focused on the use of flavoring agents and excipients to counteract the bitterness of amlodipine besylate. A notable study investigated the use of L-lysine as a taste-masking agent in the formulation of feline-specific mini-tablets. nih.govpharmaexcipients.comnih.govresearchgate.net L-lysine was selected based on the known dietary preferences of cats, who are obligate carnivores with a preference for meat-based flavors. nih.govpharmaexcipients.com The effectiveness of L-lysine in masking the bitterness of amlodipine besylate was quantitatively assessed using a biosensor system, commonly referred to as an electronic tongue (E-tongue). nih.govpharmaexcipients.comnih.govresearchgate.net The results demonstrated that L-lysine successfully masked the bitterness of the drug without adversely affecting its dissolution profile. nih.govpharmaexcipients.comnih.govresearchgate.net

Beyond simple flavoring, more advanced formulation techniques are also employed. These can include:

Coating: This method involves applying a polymer coating to the drug particles or granules. The coating acts as a physical barrier, preventing the drug from coming into contact with the taste buds. For veterinary applications, it is crucial that the coating is resilient enough to withstand chewing, as a fractured coating would release the bitter API. core.ac.uk

Complexation: This technique involves the formation of a complex between the drug molecule and another agent, which can mask the bitter taste. One study explored the interaction between amlodipine besylate and valsartan (B143634) in a fixed-dose combination. researchgate.netnih.gov It was found that valsartan significantly reduced the bitterness of amlodipine, likely due to electrostatic interactions between the two molecules. nih.gov

Microencapsulation: This process involves enclosing small particles of the drug within a coating material. This can be an effective way to mask taste and any unpleasant odor of the drug. core.ac.uk

The evaluation of taste-masking efficacy is a critical component of the formulation development process. While in-vivo palatability studies in the target animal species are the gold standard, in-vitro methods like the electronic tongue offer a valuable tool for pre-clinical screening and selection of promising formulations. nih.govpharmaexcipients.comnih.govresearchgate.net The E-tongue utilizes an array of sensors to provide an objective and reproducible assessment of taste profiles. nih.govpharmaexcipients.com

The following table summarizes the findings of a study on the use of an electronic tongue to assess the taste-masking efficacy of L-lysine in amlodipine besylate mini-tablets.

FormulationSensor Response (Bitterness)Interpretation
Amlodipine BesylateHighPronounced bitter taste
Amlodipine Besylate with L-lysineSignificantly ReducedEffective taste masking by L-lysine

This table is a representation of the type of data generated in taste-masking studies and is based on the findings of the cited research. nih.govpharmaexcipients.comnih.govresearchgate.net

In another approach, the interaction of amlodipine besylate with other antihypertensive drugs was evaluated for its potential taste-masking effect.

Drug CombinationTaste Sensor EvaluationHuman Gustatory Sensation
Amlodipine Besylate + TelmisartanBitterness unchangedNo significant change in bitterness
Amlodipine Besylate + ValsartanBitterness significantly decreasedSignificant reduction in bitterness

This table illustrates the findings from a study assessing the taste-masking effect of combining amlodipine besylate with other drugs. researchgate.netnih.gov

Theoretical and Computational Chemistry Studies of Amlodipine Besylate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. By focusing on the electron density rather than the complex many-electron wave function, DFT offers a balance between computational cost and accuracy, making it well-suited for studying large molecules like amlodipine (B1666008) besylate. researchgate.netnih.gov Quantum computational studies on amlodipine besylate have been performed using DFT at the B3LYP/6-311++G(d,p) level of theory to analyze its molecular structure and other properties. nih.gov

Molecular Structural Properties

Theoretical calculations of the molecular structure of amlodipine besylate provide detailed information on bond lengths, bond angles, and dihedral angles. These optimized geometric parameters often show excellent correlation with experimental data obtained from X-ray diffraction studies. researchgate.net The geometry of the amlodipine besylate molecule is non-planar. researchgate.net DFT calculations can accurately reproduce the structural parameters determined by X-ray crystallography, confirming the validity of the theoretical model. researchgate.net This computational approach allows for a detailed examination of the three-dimensional arrangement of atoms, which is fundamental to understanding the molecule's interaction with its biological targets. nih.gov

Vibrational Spectra Reproduction (FT-IR, FT-Raman)

DFT calculations are instrumental in the analysis and interpretation of vibrational spectra, such as Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy. researchgate.net By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with the experimental one. nih.gov

A joint experimental and theoretical study on amlodipine besylate reported that the experimental vibrational spectra were assigned based on DFT calculations at the B3LYP/6-31G(d) level of theory. researchgate.net A uniform scaling of the calculated wavenumbers is often applied to account for anharmonicity and limitations of the theoretical model, leading to a good agreement between the theoretical and experimental spectra. researchgate.netnih.gov For amlodipine besylate, the mean deviation in reproducing the entire FT-IR and Raman spectra using this method was found to be 6.0 cm⁻¹ and 7.7 cm⁻¹, respectively. researchgate.net This level of accuracy allows for confident assignment of the observed vibrational bands to specific molecular motions. researchgate.net

For instance, a strong, sharp signal observed around 1676 cm⁻¹ in the FT-IR spectrum of amlodipine besylate is attributed to the carbonyl (C=O) group absorption, a feature that can be used for quantitative analysis. rjpbcs.com

Nuclear Magnetic Shielding Tensors (NMR)

Theoretical calculations of nuclear magnetic shielding tensors are essential for the interpretation of Nuclear Magnetic Resonance (NMR) spectra. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method, a common approach used in DFT, has been successfully employed to reproduce the experimental ¹H and ¹³C NMR spectra of amlodipine besylate. researchgate.netresearchgate.net

The chemical shift, a key parameter in NMR, is a tensor quantity, meaning its value depends on the orientation of the molecule with respect to the external magnetic field. nih.gov Theoretical calculations provide the principal components of the shielding tensor, which can be averaged to obtain the isotropic chemical shift observed in solution-state NMR. These calculations have shown a very good correlation between the theoretical nuclear magnetic shielding tensors and the experimental chemical shifts for amlodipine besylate. researchgate.net

Quantum Chemical Parameters Analysis

Beyond structural and spectroscopic properties, DFT calculations allow for the analysis of various quantum chemical parameters that describe the electronic character and reactivity of a molecule.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful method for studying intramolecular and intermolecular bonding and interaction among bonds in a molecular system. nih.gov It provides insights into charge transfer and conjugative interactions by examining the deviation of the molecule from an idealized Lewis structure. nih.gov

For amlodipine besylate, NBO analysis helps to identify hyperconjugative interactions and charge delocalization, which contribute to the molecule's stability. researchgate.net This analysis can locate intermolecular electronic interactions and their stabilization energies, providing a detailed picture of the electronic landscape of the molecule. nih.govresearchgate.net The charge distributions from NBO analysis can be correlated with those obtained from other methods like Mulliken population analysis. nih.gov

Frontier Molecular Orbitals (FMOs)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.net

In the case of amlodipine, a smaller HOMO-LUMO gap suggests lower excitation energy. researchgate.net The analysis of FMOs provides valuable information about the electrophilic and nucleophilic sites within the molecule, which is critical for understanding its interaction with other molecules and its potential reaction pathways. researchgate.net

Molecular Electrostatic Potential (MEP)

The molecular electrostatic potential (MEP) is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity. MEP maps illustrate the electrostatic potential on the electron density surface, allowing for the identification of electrophilic (electron-poor) and nucleophilic (electron-rich) sites.

In computational studies of amlodipine besylate, the MEP is mapped onto the electron density surface to understand its reactive behavior. The color-coded map reveals distinct regions:

Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. In amlodipine, these regions are typically located around the oxygen atoms of the carbonyl groups in the ester moieties and the oxygen atoms of the besylate counter-ion. These sites are the primary locations for hydrogen bonding.

Positive Regions (Blue): These areas indicate low electron density, or an excess of positive charge, and are prone to nucleophilic attack. For amlodipine, the most positive region is found around the protonated amino group (-NH3+) of the side chain, which is a key site for hydrogen bond donation.

Neutral Regions (Green): These regions represent areas with near-zero potential, typically found over the aromatic rings and alkyl chains.

Quantum computational investigations, such as those using Density Functional Theory (DFT), help to precisely locate these electrophilic and nucleophilic sites, providing crucial insights into the intermolecular interactions that govern the molecule's crystal structure and binding properties. researchgate.net

Intermolecular Interactions and Crystal Packing Theory

The solid-state structure of amlodipine besylate monohydrate is dictated by a complex network of intermolecular interactions that determine its crystal packing, stability, and physicochemical properties. Amlodipine besylate is known to exist in several solid forms, including an anhydrate, a stable monohydrate, and a dihydrate. researchgate.netacs.org The arrangement of molecules in the crystal lattice for each of these forms is unique, primarily due to differences in their hydrogen bonding networks. researchgate.net

Hydrogen Bonding Networks

Hydrogen bonds are the most significant directional interactions governing the supramolecular architecture of this compound. Spectroscopic and X-ray diffraction analyses reveal that the hydrogen bonding network in the monohydrate is distinct from that in the anhydrous and dihydrate forms. researchgate.net

The key hydrogen bonds in the monohydrate involve the water molecule, which acts as both a donor and an acceptor, creating a robust network that holds the components together. The primary interactions include:

The protonated amino group (a hydrogen bond donor) of the amlodipine cation forms strong hydrogen bonds with the sulfonate oxygen atoms (acceptors) of the besylate anion.

The water molecule bridges the amlodipine and besylate ions by accepting a hydrogen bond from the amlodipine's amino group and donating hydrogen bonds to the sulfonate oxygen atoms of the besylate.

The N-H group of the dihydropyridine (B1217469) ring can also participate as a hydrogen bond donor.

This intricate network is crucial for the stability of the monohydrate form. In contrast, the anhydrous form is stabilized by a direct N-H···N chain, while the hydrate (B1144303) forms feature more complex (N-H···N)-(N-H···O)-(O-H···N) chains, demonstrating the integral role of water in mediating crystal packing. researchgate.net

Table 1: Summary of Key Hydrogen Bonding Interactions in Amlodipine Besylate Hydrates
Donor GroupAcceptor GroupFormRole in Crystal Structure
Amlodipine -NH3+Besylate -SO3-Monohydrate, DihydratePrimary ionic interaction and hydrogen bonding, linking cation and anion.
Water H-O-HBesylate -SO3-Monohydrate, DihydrateActs as a bridge between besylate anions.
Amlodipine -NH3+Water H-O-HMonohydrate, DihydrateIntegrates water into the crystal lattice.
Dihydropyridine N-HAmlodipine C=OAll FormsContributes to the stabilization of the dihydropyridine ring conformation.

C–H…π Interactions

In the crystal structure of amlodipine besylate, the dihydropyridine ring is positioned nearly perpendicular to the 2-chlorophenyl moiety. researchgate.net This orientation, along with the presence of the besylate's benzene (B151609) ring, creates opportunities for C–H…π and π-π stacking interactions. Specifically, aliphatic C-H groups on the amlodipine side chain and aromatic C-H groups can interact with the π-faces of the aromatic rings, helping to optimize the packing density and stabilize the three-dimensional architecture. While specific detailed studies quantifying the C-H...π interactions in this compound are not extensively documented in the surveyed literature, their presence is inferred from the general principles of crystal engineering and the observed molecular conformations in related structures. nih.gov

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. It maps various properties onto a unique molecular surface, providing a detailed picture of close contacts between molecules. The surface is defined by points where the contribution to the electron density from the molecule within the surface is equal to the contribution from all other molecules.

Despite its utility in crystal engineering and pharmaceutical sciences for analyzing intermolecular interactions, specific studies employing Hirshfeld surface analysis on this compound were not identified in a comprehensive literature search. Such an analysis would be expected to provide quantitative insights into the hydrogen bonding, C-H...π interactions, and other van der Waals contacts, offering a detailed fingerprint of the crystal packing.

Computational Studies on Solid-State Behavior (e.g., Polymorphic Stability Prediction)

Computational studies are instrumental in understanding and predicting the solid-state behavior of pharmaceutical compounds like amlodipine besylate, particularly its polymorphism. Amlodipine besylate can exist in multiple solid forms, including anhydrous, monohydrate, and dihydrate crystals, as well as an amorphous solid. researchgate.netresearchgate.net These different forms can have varying physical properties, including solubility and stability, which are critical for pharmaceutical development.

Computational methods, including quantum mechanical calculations like DFT, are used to investigate the structural properties and relative stabilities of these polymorphs. researchgate.net These studies can predict the most stable crystal form under different conditions. For amlodipine besylate, it has been observed that the different solid forms can interconvert. For instance, the anhydrous and monohydrate forms may transform into the more stable dihydrate form in an aqueous environment. researchgate.netcabidigitallibrary.org

Thermal analysis, often complemented by computational modeling, provides further insight into polymorphic stability. Van't Hoff analysis, for example, has been used to determine that for amlodipine besylate, the dihydrate is the most stable form below 71 °C, while the anhydrate is the stable phase above this temperature. researchgate.netacs.org The stable monohydrate exhibits unusual physical stability across a wide range of relative humidities but can be converted to other forms under specific conditions. researchgate.net These findings highlight the importance of controlling moisture levels during the manufacturing and storage of solid dosage forms of amlodipine besylate. cabidigitallibrary.org

Table 2: Known Solid Forms of Amlodipine Besylate and Their Relative Stability
Solid FormKey CharacteristicsRelative Stability Notes
AnhydrateContains no water in the crystal lattice.Thermodynamically stable above 71 °C. researchgate.netacs.org
MonohydrateContains one mole of water per mole of amlodipine besylate.Stable over a broad range of humidities but can convert to the dihydrate in water. researchgate.netcabidigitallibrary.org
DihydrateContains two moles of water per mole of amlodipine besylate.Considered the most stable form in aqueous environments and at temperatures below 71 °C. researchgate.netresearchgate.net
AmorphousLacks a long-range ordered crystal structure.Metastable; can be produced by rapid cooling of the melt from dehydrated forms. researchgate.net

Q & A

Q. What validated analytical methods are recommended for quantifying amlodipine besylate monohydrate in tablet formulations?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely validated for quantifying amlodipine besylate in pharmaceutical formulations. A mobile phase of sodium acetate buffer (pH 4.0) and acetonitrile (30:70 v/v) achieves baseline separation with retention times of 4.21 min (amlodipine) and 5.18 min (degradants). The method demonstrates linearity (R² = 0.999) across 8–32 µg/mL for amlodipine, intra-day/inter-day precision (%RSD <2%), and recovery rates of 99.96–100.6% . Validation follows ICH guidelines, including forced degradation studies under acidic, basic, oxidative, and photolytic conditions to confirm stability-indicating properties .

Q. How should researchers design stability studies for this compound under ICH-recommended stress conditions?

Forced degradation studies should include:

  • Acidic/basic hydrolysis : 0.1–1.0 N HCl/NaOH at 60–80°C for 24–72 hours.
  • Oxidative stress : 3–30% H₂O₂ at room temperature for 6–24 hours.
  • Photolytic exposure : UV light (λ = 254–365 nm) for 48–72 hours.
  • Thermal stress : 40–80°C for 1–4 weeks. Quantify degradation using validated RP-HPLC and compare against pharmacopeial impurity thresholds (e.g., ≤0.5% for formulation-specific adducts per USP standards) .

Advanced Research Questions

Q. What methodological approaches are recommended to characterize and differentiate between this compound and its anhydrous/dihydrate forms?

  • Powder X-ray diffraction (XRPD) : Simulated patterns from single-crystal data can distinguish monohydrate (MH), dihydrate (DH), and anhydrous (AH) forms. Minor peak discrepancies in MH (e.g., 2θ = 10–15°) require experimental validation due to hydration-dependent lattice shifts .
  • Raman spectroscopy : Monohydrate-specific O-H stretching (3200–3600 cm⁻¹) and sulfonate group vibrations (1150 cm⁻¹) confirm hydration states.
  • Dissolution profiling : UV imaging reveals faster dissolution of amorphous forms (e.g., 2.5× higher rate than crystalline dihydrate) and phase transformations (e.g., MH → DH in aqueous media) .

Q. How can researchers resolve contradictory data regarding degradation kinetics of this compound across stress studies?

Contradictions arise from variability in experimental parameters (e.g., buffer strength, temperature). To address this:

  • Orthogonal analytical techniques : Pair HPLC with LC-MS/MS to identify degradation pathways (e.g., lactone formation under acidic conditions vs. sulfonic acid cleavage in oxidative stress) .
  • Statistical robustness testing : Use multivariate analysis (e.g., ANOVA) to isolate factors influencing degradation (e.g., pH, excipient interactions). For example, basic conditions degrade amlodipine 30.44% vs. 3.44% in acidic media, linked to ester hydrolysis .

Q. What strategies mitigate hygroscopicity-induced phase transformations during storage of this compound?

  • Controlled storage : Maintain relative humidity (RH) <60% to prevent MH → DH conversion. At 92% RH, MH rehydrates to DH within minutes, altering dissolution profiles .
  • Excipient selection : Use hydrophobic carriers (e.g., ethyl cellulose) in solid dispersions to reduce water adsorption.
  • Real-time monitoring : Dynamic vapor sorption (DVS) studies quantify water uptake (e.g., MH shows 1.5% mass gain at 75% RH vs. 4.5% for DH) .

Q. How do polymorphic forms of amlodipine besylate impact bioequivalence in preclinical models?

  • Dissolution efficiency : Amorphous forms exhibit 95% dissolution in 30 min vs. 60% for MH and 40% for DH, impacting bioavailability.
  • In vivo correlation : Pharmacokinetic studies in rats show 1.8× higher Cmax for amorphous vs. crystalline forms due to faster API release .

Methodological Best Practices

  • Reproducibility : Document experimental parameters rigorously (e.g., mobile phase pH ±0.05, column temperature ±1°C) to align with Beilstein Journal guidelines .
  • Data validation : Cross-reference findings with USP monographs (e.g., impurity limits for related compounds A and lactose adducts) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.